molecular formula C13H14N2O2 B4466005 N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B4466005
M. Wt: 230.26 g/mol
InChI Key: HXFZQYFZEHEMLF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-13(16)12-7-17-10(3)14-12/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFZQYFZEHEMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=COC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 2-methyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
  • N-(3,4-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
  • N-(2,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide

Comparison: N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 3,5-dimethylphenyl group may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-methyl-1,3-oxazole-4-carboxamide

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